molecular formula C9H13NOS2 B8020832 (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide

Cat. No.: B8020832
M. Wt: 215.3 g/mol
InChI Key: YYSVBNDDIUTFLR-RSPDNQDQSA-N
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Description

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide is an organic compound that features a sulfinamide functional group attached to a thiophene ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the sulfinamide group imparts unique reactivity and stereochemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the sulfinamide precursor, which can be derived from the corresponding sulfinyl chloride and an amine.

    Condensation Reaction: The sulfinamide is then reacted with a thiophene-2-carbaldehyde under basic conditions to form the desired product. This condensation reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfinamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as bromine, iodine, or nitronium ions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral compounds.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: The thiophene ring can be incorporated into conjugated polymers, which are used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with the active site of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activity and reactivity.

    N-(thiophen-2-ylmethylene)propane-2-sulfinamide: Lacks the methyl group, which can affect its steric and electronic properties.

    2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfonamide:

Uniqueness

(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts specific stereochemical properties. This chirality can be crucial in applications where enantioselectivity is important, such as in the synthesis of chiral drugs or catalysts. The presence of the thiophene ring also provides opportunities for further functionalization and incorporation into larger molecular frameworks.

Properties

IUPAC Name

(NE,S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVBNDDIUTFLR-RSPDNQDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)/N=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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